1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone
Description
This compound features a pyridazine core substituted with a benzo[d][1,3]dioxol-5-yl group at position 6, a piperazine ring at position 3, and a 2-(2-chlorophenyl)ethanone moiety at the piperazine nitrogen. Its structure is designed to optimize interactions with biological targets, such as enzymes or receptors, through the aromatic and heterocyclic systems. The benzodioxole group enhances lipophilicity and metabolic stability, while the chlorophenyl moiety may influence steric and electronic properties for target binding .
Properties
IUPAC Name |
1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c24-18-4-2-1-3-16(18)14-23(29)28-11-9-27(10-12-28)22-8-6-19(25-26-22)17-5-7-20-21(13-17)31-15-30-20/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHDWIGIUNPWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone belongs to a class of organic molecules characterized by complex structures that often exhibit significant biological activities. This article delves into the biological activity of this compound, exploring its interactions, potential therapeutic applications, and relevant research findings.
Structural Overview
This compound features several key structural components:
- Benzo[d][1,3]dioxole : Known for its ability to interact with various biological pathways.
- Pyridazine ring : A heterocyclic structure that can influence pharmacological properties.
- Piperazine moiety : Often associated with enhanced biological activity through various mechanisms.
Anticancer Properties
Research indicates that compounds with similar structures have demonstrated anticancer activity . For instance, derivatives of benzo[d][1,3]dioxole are known to inhibit tumor growth and induce apoptosis in cancer cell lines. A study found that a related compound accelerated apoptosis in MCF cell lines and suppressed tumor growth in mice models.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound 1 | 25.72 ± 3.95 | Induces apoptosis |
| Compound 2 | 45.2 ± 13.0 | Cytotoxicity against U87 glioblastoma |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties . Similar compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in these structures enhances their interaction with microbial membranes, leading to increased antimicrobial potency .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The piperazine and pyridazine rings facilitate binding to receptors involved in cell signaling pathways.
- Enzyme Inhibition : The enone functional group allows for interactions with enzymes such as kinases, potentially modulating their activity.
Study on Anticancer Activity
In a recent study, the anticancer effects of a related compound were evaluated in vivo. The results indicated a significant reduction in tumor size when administered at specific dosages over a defined period . Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.
Antimicrobial Evaluation
Another study assessed the antimicrobial properties of derivatives related to this compound. The results showed that several derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Comparison with Similar Compounds
Table 1: Key Structural Features and Pharmacological Data of Analogs
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity: The target compound’s Cl substituent increases logP compared to the thiophene analog (estimated logP: 3.2 vs.
- Metabolic Stability : The benzodioxole group in the target compound and its analogs resists oxidative metabolism, as evidenced by in vitro microsomal assays (t₁/₂ > 60 min) .
- Binding Affinity : The 2-chlorophenyl group in the target compound shows higher affinity for serotonin receptors (Ki = 12 nM) compared to the methoxyphenyl analog (Ki = 45 nM) due to stronger hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
